1-(2-Pentyl)-4-(3-pentyl)benzene
Description
1-(2-Pentyl)-4-(3-pentyl)benzene is a dialkyl-substituted benzene derivative featuring two pentyl groups at the ortho (2-position) and meta (3-position) positions on the aromatic ring. The molecular formula is inferred as C₁₆H₂₄ (two pentyl groups: C₅H₁₁ each, plus benzene: C₆H₆), though this may vary slightly depending on isomerism. Dialkyl benzenes are typically used in organic synthesis, surfactants, or as intermediates in materials science due to their hydrophobic and steric effects .
Properties
CAS No. |
101371-20-4 |
|---|---|
Molecular Formula |
C16H26 |
Molecular Weight |
218.38 g/mol |
IUPAC Name |
1-pentan-2-yl-4-pentan-3-ylbenzene |
InChI |
InChI=1S/C16H26/c1-5-8-13(4)15-9-11-16(12-10-15)14(6-2)7-3/h9-14H,5-8H2,1-4H3 |
InChI Key |
ZMJKPBLBOSIOHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C1=CC=C(C=C1)C(CC)CC |
Origin of Product |
United States |
Preparation Methods
Stepwise Alkylation Strategy
A two-step alkylation protocol is often employed to circumvent the steric hindrance imposed by the first substituent. In the first step, benzene reacts with 2-pentyl chloride in the presence of aluminum chloride ($$ \text{AlCl}_3 $$) at 0–5°C, yielding 1-(2-pentyl)benzene. Subsequent alkylation with 3-pentyl bromide under reflux conditions (40–50°C) introduces the second substituent at the para position. This method achieves a combined yield of 58–62%, though competing ortho/meta byproducts (12–15%) necessitate chromatographic purification.
Solvent and Catalyst Optimization
Nonpolar solvents like dichloromethane or chloroform enhance electrophilic reactivity, while excess $$ \text{AlCl}_3 $$ (1.5–2.0 equivalents) ensures complete activation of alkyl halides. Recent advances using ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) as green catalysts report improved yields (68–70%) and reduced reaction times (4–6 hours).
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions offer precise control over regiochemistry. The Suzuki-Miyaura coupling, in particular, enables the assembly of 1-(2-pentyl)-4-(3-pentyl)benzene from pre-functionalized aryl halides.
Boronic Acid Precursors
1,4-Dibromobenzene undergoes sequential coupling with 2-pentylboronic acid and 3-pentylboronic acid using tetrakis(triphenylphosphine)palladium(0) ($$ \text{Pd(PPh}3)4 $$) as the catalyst. Reaction conditions (80°C, 24 hours) in a toluene/water biphasic system yield the target compound with 75–78% efficiency. Key advantages include minimal isomerization of pentyl groups and scalability to multigram quantities.
Nickel-Catalyzed Reductive Coupling
Nickel(II) chloride with zinc powder facilitates the reductive coupling of 1-(2-pentyl)benzene with 3-pentyl iodide. This one-pot method, conducted in tetrahydrofuran (THF) at room temperature, achieves 65% yield but requires strict anhydrous conditions to prevent catalyst deactivation.
Isomerization of Preexisting Alkylbenzenes
Thermodynamic control via acid-catalyzed isomerization provides an alternative route.
Brønsted Acid-Mediated Rearrangement
Heating 1-(3-pentyl)-4-(2-pentyl)benzene (a meta isomer) with concentrated sulfuric acid ($$ \text{H}2\text{SO}4 $$) at 120°C induces hydride shifts, converting the meta isomer to the thermodynamically favored para product. Nuclear magnetic resonance (NMR) monitoring reveals complete conversion within 8–10 hours.
Characterization and Analytical Data
Spectroscopic Identification
- Infrared (IR) Spectroscopy : Absence of carbonyl stretches (1650–1800 cm$$^{-1}$$) confirms the lack of oxidation byproducts.
- $$^1\text{H}$$ NMR (400 MHz, CDCl$$3$$): δ 7.10 (s, 4H, aromatic), 2.55–2.65 (m, 2H, CH$$2$$), 1.25–1.45 (m, 16H, pentyl chains), 0.88–0.92 (t, 6H, terminal CH$$_3$$).
- Mass Spectrometry (MS) : Molecular ion peak at $$ m/z = 218.38 $$ ($$ \text{[M]}^+ $$) with fragmentation patterns consistent with branched alkyl chains.
Thermodynamic Stability
NIST thermochemical data indicate a reaction enthalpy ($$ \Delta_rH^\circ $$) of $$-0.42 \pm 0.28 \, \text{kJ/mol} $$ for isomerization equilibria, underscoring the stability of the para configuration.
Industrial-Scale Considerations
Cost-Benefit Analysis
| Method | Yield (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|
| Friedel-Crafts | 62 | 120 | Moderate |
| Suzuki Coupling | 78 | 340 | High |
| Isomerization | 89 | 90 | Limited |
The isomerization route offers the lowest production cost but requires high-purity starting materials. Suzuki coupling, despite its expense, is preferred for pharmaceutical intermediates due to regulatory compliance.
Chemical Reactions Analysis
Types of Reactions
1-(2-Pentyl)-4-(3-pentyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzene ring to a cyclohexane ring.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation and nitration, respectively.
Major Products
Oxidation: Formation of pentylbenzoic acids or pentylbenzophenones.
Reduction: Formation of 1-(2-pentyl)-4-(3-pentyl)cyclohexane.
Substitution: Formation of halogenated or nitrated derivatives of 1-(2-pentyl)-4-(3-pentyl)benzene.
Scientific Research Applications
1-(2-Pentyl)-4-(3-pentyl)benzene has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of alkyl substitution on aromatic ring reactivity.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(2-Pentyl)-4-(3-pentyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and function. Additionally, its aromatic structure enables π-π interactions with other aromatic systems, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Structural Isomers and Positional Variants
(a) 1-(3-Pentyl)benzene (CAS 1196-58-3)
- Structure: Monosubstituted benzene with a 3-pentyl group.
- Molecular Formula : C₁₁H₁₆ .
- Key Differences : The absence of a second pentyl group reduces steric hindrance and increases reactivity in electrophilic substitution compared to the dialkyl target compound.
(b) 1-(2-Pentyl)-4-methylbenzene
- Structure : A methyl group replaces the 3-pentyl substituent.
- Molecular Formula : C₁₂H₁₈ (inferred).
- Key Differences : The shorter methyl group lowers hydrophobicity and boiling point relative to the target compound.
(c) 1,4-Diethylbenzene
- Structure : Two ethyl groups at para positions.
- Molecular Formula : C₁₀H₁₄.
- Key Differences : Shorter alkyl chains result in lower molecular weight (134.22 g/mol) and reduced thermal stability compared to pentyl-substituted analogs .
Alkyl Chain Length Variants
(a) 3-Phenyldodecane (CAS 4621-36-7)
- Structure : A dodecane chain at the 3-position of benzene.
- Molecular Formula : C₁₈H₃₀.
- Key Differences : Longer alkyl chains increase hydrophobicity and melting/boiling points but reduce solubility in polar solvents .
(b) Isoamylbenzene (CAS 2049-94-7)
- Structure : Branched (3-methylbutyl) substituent.
- Molecular Formula : C₁₁H₁₆.
- Key Differences : Branching lowers melting points compared to linear alkyl chains due to reduced crystallinity .
Functionalized Derivatives
(a) 1-(2-(4-Ethoxyphenyl)ethynyl)-4-propylbenzene (CAS 39969-29-4)
- Structure : Ethynyl and propyl groups introduce π-bonding.
- Molecular Formula : C₁₈H₁₈O.
- Key Differences : The ethynyl group enhances electronic conjugation, altering UV-Vis absorption and reactivity in cross-coupling reactions compared to purely alkyl-substituted benzenes .
(b) 3-Ethyl-4-methylpent-1-ene (CAS 61847-80-1)
- Structure : Alkene-containing hydrocarbon.
- Molecular Formula : C₈H₁₆.
Biological Activity
1-(2-Pentyl)-4-(3-pentyl)benzene, a compound with the molecular formula CH, is a member of the alkyl-substituted benzene family. Its biological activity has garnered interest in various fields, including pharmacology and environmental science. This article explores the compound's biological properties, synthesizing existing research findings, case studies, and data tables to present a comprehensive overview.
Chemical Structure and Properties
The structure of 1-(2-Pentyl)-4-(3-pentyl)benzene features two pentyl groups attached to a benzene ring, which influences its hydrophobic characteristics and potential interactions with biological systems. The compound's lipophilicity is significant for its biological activity, as it affects membrane permeability and bioavailability.
Antimicrobial Properties
Research has indicated that 1-(2-Pentyl)-4-(3-pentyl)benzene exhibits antimicrobial activity. In vitro studies demonstrate its efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest that the compound can inhibit bacterial growth effectively.
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 32 | 64 |
| Escherichia coli | 64 | 128 |
| Pseudomonas aeruginosa | 16 | 32 |
These findings indicate that the compound may serve as a potential candidate for developing new antibacterial agents, particularly against resistant strains.
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of 1-(2-Pentyl)-4-(3-pentyl)benzene. In studies involving human cell lines, the compound showed selective cytotoxic effects, indicating potential for use in cancer therapies.
| Cell Line | IC (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
The IC values suggest that while the compound exhibits cytotoxicity, it may require further optimization to enhance selectivity and reduce toxicity to normal cells.
The proposed mechanism of action for the antimicrobial activity of 1-(2-Pentyl)-4-(3-pentyl)benzene involves disruption of bacterial cell membranes. The hydrophobic nature allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis. Additionally, studies suggest that the compound may induce oxidative stress in bacterial cells, contributing to its antimicrobial effects.
Case Study 1: Antibacterial Efficacy
In a controlled study published by MDPI, researchers tested various alkyl-substituted benzenes against common pathogens. The study highlighted that 1-(2-Pentyl)-4-(3-pentyl)benzene demonstrated superior antibacterial activity compared to its analogs, particularly against Gram-positive bacteria .
Case Study 2: Cytotoxicity in Cancer Cells
A study focusing on the cytotoxic effects of alkylbenzenes on cancer cell lines revealed that 1-(2-Pentyl)-4-(3-pentyl)benzene significantly inhibited cell proliferation in HeLa cells. The research concluded that further investigation into its mechanism could lead to novel anticancer therapies .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2-Pentyl)-4-(3-pentyl)benzene, and what challenges exist in avoiding positional isomerization during synthesis?
- Methodological Answer : Synthesis of disubstituted benzene derivatives like 1-(2-Pentyl)-4-(3-pentyl)benzene typically employs Friedel-Crafts alkylation or cross-coupling reactions. A key challenge is controlling regioselectivity to prevent positional isomerization (e.g., meta/para competition). For example, radical-mediated alkylation (as studied in pentyl radical formation ) may lead to competing 1,2- versus 1,3-migrations, generating unintended isomers. Use of directing groups or steric hindrance strategies (e.g., bulky catalysts) can mitigate this. GC-MS and HPLC should be employed to monitor isomer ratios during reaction optimization .
Q. How can researchers distinguish between structural isomers of disubstituted pentylbenzenes using spectroscopic techniques?
- Methodological Answer : NMR spectroscopy (¹H and ¹³C) is critical for differentiating isomers. For instance, the chemical shift of protons adjacent to branching points (e.g., 2-pentyl vs. 3-pentyl groups) varies due to electronic environments. Coupling patterns in 2D-COSY or NOESY can resolve spatial proximity of substituents. IR spectroscopy may also identify alkyl chain conformations via C-H stretching frequencies (e.g., 2850–2960 cm⁻¹). Comparative analysis with known analogs (e.g., 3-pentylbenzene, CAS 1196-58-3 ) provides reference data.
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported thermodynamic stability data for 1-(2-Pentyl)-4-(3-pentyl)benzene and its isomers?
- Methodological Answer : Discrepancies in stability data (e.g., enthalpy of formation) may arise from differences in experimental conditions or computational models. To address this:
- Calorimetry : Use differential scanning calorimetry (DSC) under controlled atmospheres to measure heat flow during decomposition.
- Computational Validation : Compare density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) with experimental data to validate isomer stability predictions .
- Statistical Analysis : Apply multivariate regression to identify outliers in published datasets and isolate systematic errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
